molecular formula C12H20O4 B1602264 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 62141-26-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No.: B1602264
CAS No.: 62141-26-8
M. Wt: 228.28 g/mol
InChI Key: MFGQIZPUMIISPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is a versatile organic compound with the molecular formula C12H20O5. It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[4.5]decane moiety. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate typically involves the reaction of ethyl bromoacetate with 1,4-dioxaspiro[4.5]decane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxaspiro[4.5]decan-8-one: Similar spirocyclic structure but lacks the ester group.

    Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Similar structure with a carboxylate group instead of an acetate group.

    1,4-Dioxaspiro[4.5]decane: Basic spirocyclic structure without functional groups.

Uniqueness

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate is unique due to its combination of a spirocyclic core and an ester functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

IUPAC Name

ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-2-14-11(13)9-10-3-5-12(6-4-10)15-7-8-16-12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGQIZPUMIISPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577026
Record name Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62141-26-8
Record name Ethyl (1,4-dioxaspiro[4.5]decan-8-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(1,4-Dioxa-spiro[4.5]dec-8-ylidene)-acetic acid ethyl ester (1.10 g, 4.86 mmol) was dissolved in 30 ml ethyl acetate and stirred with 110 mg Pd/C 10% under hydrogen atmosphere for 4 hours. The catalyst was filtered off and the solvent evaporated. The crude product (1.08 g, 97%) [MS: m/e=229.3 (M+H+)] was obtained as a colourless liquid and used without any further purification for the next step.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
catalyst
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

A suspension of 8-ethoxycarbonylmethylidene-1,4-dioxaspiro[4.5]decane (crude, 172.9 g) 10% Pd—C (53.2% wet, 6.5 g) in EtOAc/MeOH (1250 mL and 400 mL) is stirred under H2 atmosphere at room temperature for 4 hours. The reaction mixture is filtered, and the filtrate is concentrated in vacuo to afford crude 8-ethoxycarbonylmethyl-1,4-dioxaspiro[4.5]decane. The crude product is used without further purification.
Quantity
172.9 g
Type
reactant
Reaction Step One
Name
EtOAc MeOH
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Second Step: 267.3 g of the compound (11), 5.0 g of Pd/C, 500 mL of isopropyl alcohol (IPA) and 500 mL of toluene were added to a reactor, and stirred under hydrogen atmosphere for 24 hours. After confirming that the reaction had been completed by GC analysis, the Pd/C was filtered off, and the solvent was removed by distillation under reduced pressure to obtain a residue. The resulting residue was purified by silica gel column chromatography using heptane as eluent, and the solvent was distilled off under reduced pressure to obtain 255.2 g of (1,4-dioxaspiro[4,5]dec-8-yl)acetic acid ethyl ester (12) as a colorless liquid.
Quantity
267.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.